(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
Overview
Description
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a chemical compound with potential applications in scientific research.
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, such as the compound , possess various biological activities . These include:
- Antiviral : Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
- Anti-inflammatory : Indole derivatives have potential anti-inflammatory properties .
- Anticancer : Indole derivatives have been studied for their potential anticancer properties .
- Anti-HIV : Indole derivatives have shown potential anti-HIV properties .
- Antioxidant : Indole derivatives have potential antioxidant properties .
- Antimicrobial : Indole derivatives have potential antimicrobial properties .
- Antitubercular : Indole derivatives have potential antitubercular properties .
- Antidiabetic : Indole derivatives have potential antidiabetic properties .
- Antimalarial : Indole derivatives have potential antimalarial properties .
- Anticholinesterase activities : Indole derivatives have potential anticholinesterase properties .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Dye Stuff and Sanitizers
The compound could potentially be used in the production of dyestuff and sanitizers .
Corrosion Inhibitors and Antioxidants
The compound could potentially be used as a corrosion inhibitor and antioxidant .
Copolymer Synthesis
The compound could potentially be used in copolymer synthesis .
Development of New Antibacterial Agents
The compound could potentially be used in the development of new antibacterial agents .
Inhibition of Monoacylglycerol Lipase (MAGL)
The compound could potentially be used in the inhibition of the serine hydrolase monoacylglycerol lipase (MAGL), a strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances within the cell .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of harmful substances or the promotion of beneficial substances .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, often leading to changes in cellular function .
properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-16-7-3-1-6-14(16)18-9-12(23-27-18)11-26-20(25)19(24)15-10-22-17-8-4-2-5-13(15)17/h1-10,22H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPAMOIHCLOURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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